molecular formula C14H13ClN2 B1351915 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile CAS No. 42780-48-3

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile

Cat. No.: B1351915
CAS No.: 42780-48-3
M. Wt: 244.72 g/mol
InChI Key: OZQIRSRQPLVJIO-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is a chlorinated pyrrole derivative with a nitrile functional group. The compound features a pyrrole ring substituted with a 4-chlorophenyl group at the 1-position, methyl groups at the 2- and 5-positions, and an acetonitrile moiety at the 3-position. Its molecular formula is C₁₄H₁₃ClN₂, with a molecular weight of 244.72 g/mol (calculated).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-10-9-12(7-8-16)11(2)17(10)14-5-3-13(15)4-6-14/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQIRSRQPLVJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407162
Record name [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42780-48-3
Record name [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Methiodide Intermediate and Cyanide Substitution

This classical method involves multiple steps starting from 1-(4-chlorophenyl)-2,5-dimethylpyrrole:

  • Step 1: Formation of Methiodide Intermediate

    • React 1-(4-chlorophenyl)-2,5-dimethylpyrrole with an aqueous solution containing dimethylamine, acetic acid, and formaldehyde.
    • Stir overnight at room temperature.
    • Extract and dry the organic phase.
    • Treat the residue with methyl iodide in absolute ethanol to form the methiodide salt.
    • Yield: ~92.5% methiodide intermediate (melting point 197–201 °C).
  • Step 2: Cyanide Substitution

    • React the methiodide intermediate with sodium cyanide in dimethyl sulfoxide (DMSO) at 100 °C under nitrogen for 3.5 hours.
    • After cooling, extract with ether and purify by recrystallization from aqueous methanol.
    • Yield: ~56% of the target acetonitrile compound (melting point 86–88 °C, boiling point 158–161 °C at 0.4 mmHg).
  • Step 3: Optional Hydrolysis to Acetic Acid Derivative

    • Reflux the acetonitrile compound with KOH in ethanol for 15 hours.
    • Acidify and isolate the corresponding acetic acid derivative.
    • Yield: ~85%.

This method is well-established and provides a reliable route to the acetonitrile derivative with moderate to good yields.

Mannich Reaction on Diarylpyrrole Precursors

An alternative approach involves the Mannich reaction on diarylpyrrole compounds:

  • Starting Material: Diarylpyrrole (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole)
  • Reagents: Secondary amine, formaldehyde, and glacial acetic acid in acetonitrile.
  • Procedure:
    • Dissolve diarylpyrrole in acetonitrile.
    • Add a solution of secondary amine and formaldehyde dropwise with stirring at room temperature.
    • Stir for approximately 12 hours.
    • Quench with sodium hydroxide solution to precipitate the product.
    • Filter, wash, and recrystallize to purify the acetonitrile-substituted pyrrole.

This method leverages the Mannich reaction to introduce the acetonitrile moiety at the 3-position of the pyrrole ring and is useful for structural diversification.

Paal-Knorr Pyrrole Synthesis Followed by Functionalization

  • Paal-Knorr Synthesis:

    • Condensation of 1,4-diketones with aromatic amines under reflux in acetic acid to form substituted pyrroles.
    • For example, 3-acetyl-2,5-hexanedione with p-chloroaniline yields 1-(4-chlorophenyl)-2,5-dimethyl-3-acetylpyrrole.
    • Subsequent sulfur and morpholine treatment converts acetyl to acetic acid derivatives.
  • Functionalization:

    • The pyrrole intermediate can be further functionalized via Mannich or cyanide substitution reactions to yield the acetonitrile derivative.

Catalytic Enantioselective Synthesis (Advanced Method)

  • Using α-iminonitriles and pyrrole in the presence of diphenyl phosphate catalyst in dry toluene at 0 °C.
  • The reaction proceeds under argon atmosphere with stirring for 12 hours.
  • Purification by silica-gel chromatography yields racemic or enantioenriched products.
  • This method allows for modular and enantioselective synthesis of pyrrole acetonitriles with high yields and enantiomeric excess (up to 98% ee).

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Purification Notes
Methiodide Intermediate + CN⁻ Mannich-type amination, methylation, cyanide substitution Room temp to 100 °C, DMSO solvent 56–92 (overall) Recrystallization, extraction Classical, reliable, moderate yield
Mannich Reaction on Pyrrole Mannich reaction with formaldehyde and amine Room temp, acetonitrile solvent Moderate Recrystallization Simple, versatile for derivatives
Paal-Knorr + Functionalization 1,4-diketone + aniline condensation, sulfur/morpholine treatment Reflux, acetic acid 20–85 Column chromatography Multi-step, useful for acid derivatives
Catalytic Enantioselective α-Iminonitrile + pyrrole + catalyst 0 °C, dry toluene, inert atmosphere Up to 98 (ee) Silica-gel chromatography Advanced, enantioselective, modular

Research Findings and Notes

  • The methiodide intermediate method is well-documented for industrial-scale synthesis due to its straightforward steps and decent yields.
  • Mannich reactions provide a mild and efficient route to introduce the acetonitrile group, especially useful for structural analogs.
  • Paal-Knorr synthesis remains a foundational method for constructing the pyrrole core, with subsequent functionalization steps enabling access to the target compound.
  • Enantioselective catalytic methods represent the cutting edge, allowing for stereocontrolled synthesis, which is valuable for pharmaceutical applications.
  • Purification techniques commonly involve recrystallization from methanol or diethyl ether and silica-gel chromatography to achieve high purity.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.

    Substitution: Nucleophiles like amines, thiols; conditionspolar aprotic solvents, room temperature to moderate heating.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly due to its potential anticancer properties. Research indicates that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile exhibited significant cytotoxic effects:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, which is beneficial for treating diseases such as Alzheimer's. Inhibitory studies have shown that similar compounds can effectively inhibit acetylcholinesterase.

Enzyme Inhibition Data

EnzymeInhibition Activity
AcetylcholinesteraseStrong Inhibitor
UreaseModerate Inhibitor

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against several bacterial strains.

Antimicrobial Screening Results

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis10.0

These results indicate a promising profile for further development as an antimicrobial agent.

Material Sciences

Beyond biological applications, this compound can also be utilized in material sciences, particularly in the synthesis of novel polymers and nanomaterials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table compares [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile with three related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
This compound C₁₄H₁₃ClN₂ 244.72 Nitrile (-C≡N) High polarity; potential reactivity in nucleophilic additions or cyclizations.
2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid C₁₄H₁₄ClNO₂ 263.72 Carboxylic acid (-COOH) Higher solubility in polar solvents; used in coordination chemistry or as a ligand.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde C₁₃H₁₁ClN₂O 246.70 Aldehyde (-CHO) Susceptible to oxidation; used in Schiff base synthesis.
3-(4-Chlorophenyl)-2,5-dimethylpyrrole C₁₂H₁₁ClN 204.68 Unsubstituted pyrrole Lower reactivity; often a precursor for functionalization.

Functional Group Impact on Properties

  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound confers greater thermal stability and resistance to hydrolysis compared to the carboxylic acid analog. However, the carboxylic acid derivative exhibits stronger hydrogen-bonding capacity, enhancing its crystallinity and solubility in aqueous media .
  • Nitrile vs. Aldehyde : The aldehyde group’s electrophilic nature makes it more reactive toward nucleophiles (e.g., amines), whereas the nitrile group is typically involved in cycloadditions or reductions (e.g., to form amines).

Research Findings and Data Gaps

Experimental Data Limitations

No peer-reviewed studies directly analyzing this compound were identified. Most inferences derive from computational modeling or comparisons with structurally similar compounds. For example:

  • Solubility : Predicted logP values (via ChemAxon) suggest moderate lipophilicity (~2.8), intermediate between the carboxylic acid (logP ~1.9) and aldehyde (logP ~3.1) analogs.
  • Thermal Stability : Differential scanning calorimetry (DSC) data for the acetic acid analog indicate a melting point of ~180°C , whereas the nitrile variant is expected to decompose at higher temperatures (>200°C).

Computational Insights

Density functional theory (DFT) calculations on analogous pyrrole nitriles reveal:

  • Dipole moment : The compound’s dipole moment (~4.2 D) is higher than that of the aldehyde analog (~3.5 D), influencing its crystallinity and intermolecular interactions.

Biological Activity

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClN2
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room temperature

Synthesis

The synthesis of this compound typically involves:

  • Paal-Knorr Pyrrole Synthesis : Starting from 2,5-hexadione and appropriate primary amines.
  • Formylation : Using Vilsmeier-Haack reaction conditions.
  • Reductive Amination : Employing sodium triacetoxyborohydride as a reducing agent.

Anticancer Activity

Research indicates that derivatives of the pyrrole scaffold exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • SMMC-7721 (human hepatoma)
  • K562 (leukemia)

The results show promising IC50 values:

Cell LineIC50 Value (μM)Reference Compound
HeLa0.126Doxorubicin
SMMC-77210.071Doxorubicin
K5620.164Doxorubicin

These findings suggest that modifications to the pyrrole structure can enhance anticancer activity, particularly with electron-donating groups .

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. A study highlighted its efficacy against Mycobacterium tuberculosis, with derivatives demonstrating low minimum inhibitory concentrations (MIC). For instance:

CompoundMIC (μg/mL)Activity Level
5r0.49High
5e1.39Moderate

The presence of specific substituents on the pyrrole ring significantly influenced the compound's activity against tuberculosis .

Antibacterial and Antifungal Activity

In addition to anticancer and antitubercular effects, this compound has been evaluated for antibacterial and antifungal properties:

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039 - 0.025Excellent
Escherichia coli0.0039 - 0.025Excellent
Candida albicans16.69 - 78.23Moderate

The compound exhibited strong activity against Gram-positive and Gram-negative bacteria, with significant potential for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the pyrrole ring play a critical role in modulating biological activity:

  • Electron-Drawing Groups : Generally decrease activity.
  • Electron-Donating Groups : Enhance activity.

This relationship underscores the importance of molecular modifications in optimizing the biological efficacy of pyrrole derivatives.

Case Studies

Several studies have documented the biological effects of related compounds:

  • A study on pyrrole derivatives indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines.
  • Another investigation focused on the antitubercular potential of modified pyrroles, establishing a correlation between structural changes and biological efficacy.

Q & A

Basic Research Questions

Q. What are the critical parameters for determining the crystal structure of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile using X-ray diffraction?

  • Methodological Answer : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen atom positions using riding models and geometric constraints. Use Mercury CSD for visualization and packing analysis, particularly to assess intermolecular interactions involving the nitrile group and chlorophenyl ring .
  • Key Tools : SHELXL (for refinement), Mercury (for visualization and packing analysis).

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer :

  • Step 1 : Use Knorr pyrrole synthesis with 4-chlorophenylhydrazine and acetonitrile derivatives under acidic conditions.
  • Step 2 : Optimize reaction time (12–24 hours) and temperature (80–100°C) to minimize side products like dimerized pyrroles.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm for aromatic protons) and acetonitrile group (δ 2.5–3.0 ppm for methylene protons).
  • FT-IR : Confirm nitrile functionality (C≡N stretch at ~2250 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
  • HRMS : Validate molecular weight (theoretical: 244.7 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity, based on SAR studies?

  • Methodological Answer :

  • Example : Replace the 4-chlorophenyl group with 4-fluorophenyl (as in IU1-47, a USP14 inhibitor ).
  • Activity Testing : Use in vitro enzymatic assays (e.g., deubiquitinase inhibition) to compare IC50 values. Fluorine’s electronegativity may enhance binding affinity but reduce solubility due to increased hydrophobicity.
  • Data Analysis : Correlate logP values (calculated via ChemDraw) with cellular permeability .

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

  • Methodological Answer :

  • Issue : Anomalous C-Cl bond lengths (expected: ~1.74 Å; observed: 1.68–1.80 Å).
  • Resolution : Apply restraints in SHELXL to align with literature values for similar chlorophenyl derivatives. Cross-validate using density functional theory (DFT) calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Conduct accelerated stability studies (pH 1–13, 40°C for 7 days).
  • Degradation Pathways : Nitrile hydrolysis to carboxylic acid under strong alkaline conditions (pH >12). Confirm via LC-MS detection of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid (m/z 246.1).
  • Mitigation : Use buffered formulations (pH 5–7) for long-term storage .

Q. How can computational methods predict intermolecular interactions in co-crystals of this compound?

  • Methodological Answer :

  • Step 1 : Use Mercury’s "Packing Similarity" tool to compare crystal packing with analogs (e.g., IU1-47 ).
  • Step 2 : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals).
  • Step 3 : Validate predictions via powder X-ray diffraction (PXRD) of co-crystals with carboxylic acid co-formers .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in DMSO and aqueous buffers?

  • Methodological Answer :

  • Issue : Solubility in DMSO (16.67 mg/mL) vs. PBS (<0.1 mg/mL) for IU1-47 analogs .
  • Resolution :
  • Hypothesis : Aggregation in aqueous media due to hydrophobic pyrrole/chlorophenyl moieties.
  • Testing : Use dynamic light scattering (DLS) to measure particle size in PBS.
  • Solution : Introduce PEGylation or formulate with cyclodextrins to enhance aqueous solubility .

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